![molecular formula C21H19F2N5OS B2614937 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-06-8](/img/structure/B2614937.png)
5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H19F2N5OS. More detailed structural information, such as bond lengths and angles, would typically be obtained through techniques like X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are typically determined by its molecular structure. For this compound, the molecular formula is C21H19F2N5OS. Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce hybrid molecules containing various pharmacophores, including 1,2,4-triazole derivatives. Such compounds have been investigated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate to good antimicrobial effects against test microorganisms (Başoğlu et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Several studies have focused on the synthesis and characterization of 1,2,4-triazole derivatives, revealing their potential anti-inflammatory and analgesic properties without inducing gastric lesions. These findings suggest the compounds' suitability for further pharmacological evaluations (Tozkoparan et al., 2004).
Novel Antimicrobial Agents
Newly synthesized compounds, including thiazolidinone derivatives linked with piperazine, have been evaluated for antimicrobial activity against a range of bacteria and fungi. Some of these compounds demonstrated promising antimicrobial efficacy, highlighting the potential for developing new antimicrobial agents (Patel et al., 2012).
Synthesis and Evaluation of Antifungal Compounds
The exploration of novel antifungal compounds includes the synthesis of 1,2,4-triazole derivatives with potential antifungal properties. Studies have focused on determining pharmacologically relevant physicochemical properties, such as solubility in biologically relevant solvents, to assess the compounds' delivery pathways and therapeutic potential (Volkova et al., 2020).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available information. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential inhibitory effects on ENTs . This could include studying its effects on different types of ENTs, exploring its potential therapeutic applications, and conducting more detailed structure-activity relationship studies.
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS/c22-15-5-3-4-14(12-15)18(19-20(29)28-21(30-19)24-13-25-28)27-10-8-26(9-11-27)17-7-2-1-6-16(17)23/h1-7,12-13,18,29H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWTTZQSSSARQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)
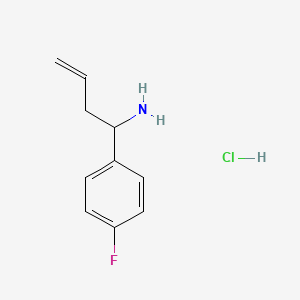

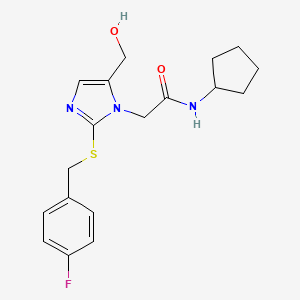
![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)
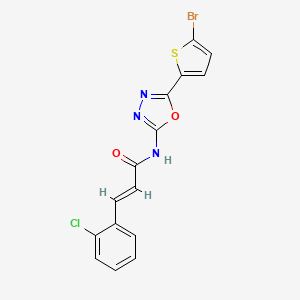
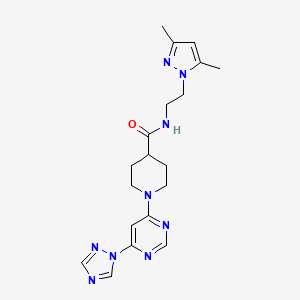
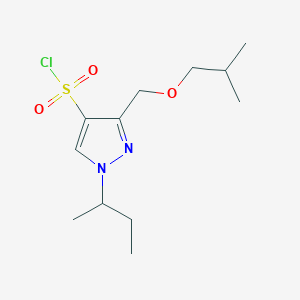
![1-{4-[(5-Nitro-1,3-thiazol-2-yl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2614870.png)
![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)
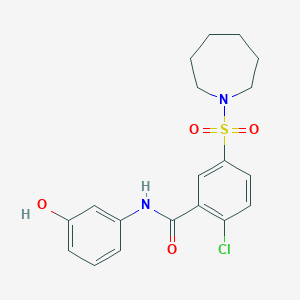
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)
